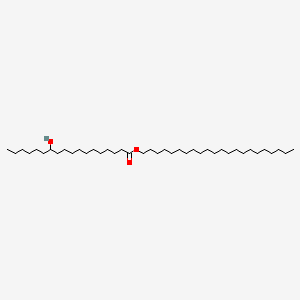

Docosyl 12-hydroxyoctadecanoate

Description

Genesis and Context of Fatty Acid Esters in Advanced Chemistry

Fatty acid esters (FAEs) are a major class of chemical compounds derived from the reaction of a fatty acid with an alcohol. labinsights.nlwikipedia.org In chemistry, this reaction is known as esterification, a reversible process that can be catalyzed by acids, bases, or enzymes. wikipedia.org FAEs are widespread in nature, with triglycerides (triesters of glycerol (B35011) and fatty acids) being the primary components of animal fats and vegetable oils. wikipedia.orgwikipedia.org

In the realm of advanced chemistry, the study and synthesis of FAEs have gained significant momentum due to their vast range of applications and their potential as sustainable alternatives to petrochemicals. labinsights.nlmdpi.com Researchers are exploring vegetable oils and other renewable bio-based feedstocks for the production of FAEs. mdpi.com These esters are integral to numerous industries, serving as key components in the manufacturing of:

Soaps and Detergents labinsights.nl

Cosmetics and Food Products labinsights.nl

Biolubricants and Plasticizers mdpi.comiastate.edu

Surfactants and Emulsifiers mdpi.comresearchgate.net

Biodegradable Polymers researchgate.net

The versatility of FAEs stems from the ability to tailor their physicochemical properties by selecting different fatty acid and alcohol precursors, thereby controlling chain length, branching, and the degree of unsaturation. mdpi.comiastate.edu

Significance of Hydroxylated Long-Chain Fatty Acid Derivatives in Contemporary Research

The introduction of a hydroxyl (-OH) group onto the aliphatic chain of a long-chain fatty acid creates a hydroxylated fatty acid (HFA), a derivative with markedly different and highly valuable properties. researchgate.net HFAs are found in various plants, microorganisms, and animal tissues, where they play diverse biological roles. gerli.com The presence of the hydroxyl group, particularly in the middle of a long carbon chain, imparts unique functionalities that are a major focus of contemporary research. researchgate.netacs.org

A key significance of this hydroxylation is the capacity for hydrogen bonding. The -OH group can form strong lateral interactions between molecules, profoundly influencing their self-assembly into organized supramolecular structures like lamellae. acs.org This property is fundamental to the development of advanced materials, including organogels and viscoelastic systems. acs.orgresearchgate.net

Furthermore, HFAs and their esters are recognized as important high-value chemicals for a range of applications. researchgate.net They are investigated as precursors for biodegradable polymers, specialty lubricants, and emulsifiers. researchgate.netnih.gov In biotechnology, significant research is dedicated to the microbial conversion and enzymatic synthesis of HFAs from vegetable oils, as chemical synthesis is often challenging due to the inertness of the fatty acid chain. researchgate.netresearchgate.net Recently, a specific class known as fatty acid esters of hydroxy fatty acids (FAHFAs) has been identified as having potential anti-inflammatory and insulin-sensitizing properties, opening new avenues in biomedical research. acs.org

Articulation of Key Research Areas and Methodological Frameworks for Docosyl 12-hydroxyoctadecanoate (B1258542)

The specific structure of Docosyl 12-hydroxyoctadecanoate, combining a very-long-chain alcohol with a mid-chain hydroxylated fatty acid, positions it at the intersection of several key research areas:

Materials Science : Its amphiphilic nature and potential for hydrogen bonding make it a candidate for creating novel biodegradable plastics and high-performance lubricants. ontosight.airesearchgate.net Research focuses on how its molecular structure can lead to self-assembly and the formation of stable, functional materials. ontosight.aiacs.org

Cosmetics and Personal Care : The compound is explored for its properties as an emollient, moisturizer, and emulsion stabilizer in advanced skincare formulations. ontosight.ai Its long-chain character suggests it could provide persistent and rich conditioning effects. thegoodscentscompany.com

Pharmaceutical Sciences : There is interest in using esters like this compound in topical drug delivery systems. Its lipophilic nature could enhance the skin permeability and solubility of hydrophobic active pharmaceutical ingredients. ontosight.ai

To investigate these areas, researchers employ a variety of methodological frameworks for the synthesis, characterization, and functional analysis of the compound.

Table 2: Methodological Frameworks for this compound Research

| Methodology | Purpose | Key Techniques |

|---|---|---|

| Synthesis | Creation of the ester from its precursors. | Chemical Esterification, Lipase-Mediated Transesterification. ontosight.airesearchgate.net |

| Structural & Chemical Analysis | Confirmation of molecular structure and purity. | Gas Chromatography-Mass Spectrometry (GC-MS), Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy. asm.orgresearchgate.net |

| Thermal Analysis | Determination of melting point, phase transitions, and thermal stability. | Differential Scanning Calorimetry (DSC). researchgate.net |

| Supramolecular Analysis | Investigation of self-assembly and molecular packing in materials. | Atomic Force Microscopy (AFM), X-Ray Diffraction (XRD). acs.orgresearchgate.net |

| Rheological Analysis | Characterization of the flow and deformation properties of formulations (e.g., gels, emulsions). | Rheometry. researchgate.net |

The synthesis typically involves the direct esterification of docosanol and 12-hydroxyoctadecanoic acid. ontosight.ai More advanced, sustainable methods may utilize lipase (B570770) enzymes to catalyze the reaction, offering high specificity and milder reaction conditions. researchgate.net Following synthesis, a suite of analytical techniques is used to confirm the structure and purity. The functional properties, driven by the unique molecular architecture, are then explored using methods that probe its thermal behavior, self-assembly characteristics, and performance in various formulations.

Properties

CAS No. |

84682-02-0 |

|---|---|

Molecular Formula |

C40H80O3 |

Molecular Weight |

609.1 g/mol |

IUPAC Name |

docosyl 12-hydroxyoctadecanoate |

InChI |

InChI=1S/C40H80O3/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-24-27-30-34-38-43-40(42)37-33-29-26-23-22-25-28-32-36-39(41)35-31-8-6-4-2/h39,41H,3-38H2,1-2H3 |

InChI Key |

FMFCOGKGIKFFSQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC(CCCCCC)O |

Origin of Product |

United States |

Synthetic Methodologies for Docosyl 12 Hydroxyoctadecanoate and Analogous Compounds

Chemical Synthesis Routes for Docosyl 12-hydroxyoctadecanoate (B1258542)

Conventional chemical synthesis provides robust and scalable methods for producing Docosyl 12-hydroxyoctadecanoate. These routes primarily involve the direct combination of the parent molecules or the modification of a precursor ester.

Direct esterification is a fundamental approach for synthesizing this compound. This reaction involves the condensation of Docosanol (a 22-carbon fatty alcohol) with 12-Hydroxyoctadecanoic acid (a C18 hydroxy fatty acid). The process is typically conducted at elevated temperatures to drive the reaction towards the formation of the ester and water. To enhance the reaction rate and achieve high conversion, an acid catalyst is generally employed. The water produced during the reaction is often removed to shift the chemical equilibrium in favor of the product. An excess of one reactant, typically the alcohol, can also be used to maximize the conversion of the fatty acid. google.com

Alternative methods for esterification include the reaction of a salt of 12-hydroxyoctadecanoic acid with a corresponding haloalkane, or the catalytic hydrogenation of the corresponding esters of ricinoleic acid. google.com

Transesterification, or alcoholysis, offers an alternative pathway that begins with a pre-existing ester of 12-hydroxyoctadecanoic acid, most commonly the methyl ester (Methyl 12-hydroxyoctadecanoate). In this process, the methyl group of the precursor ester is exchanged with the docosyl group from Docosanol. This reaction is also typically catalyzed by an acid or a base. The reaction is driven to completion by removing the methanol (B129727) byproduct, often through distillation. googleapis.com This strategy can be advantageous as fatty acid methyl esters are common intermediates in oleo-chemistry and can be readily available. researchgate.net For instance, the synthesis of 12-hydroxystearic acid methyl ester can be achieved by reacting 12-hydroxystearic acid with dihydropyran under p-toluenesulfonic acid catalysis, followed by hydrolysis to the corresponding carboxylic acid, which is then esterified. google.com

The efficiency of both esterification and transesterification reactions is highly dependent on the catalytic system employed. A range of catalysts can be utilized, each with specific advantages concerning activity, selectivity, and reaction conditions.

For chemical synthesis, common catalysts include:

Mineral Acids: Sulfuric acid and anhydrous hydrogen chloride are effective catalysts for both esterification and transesterification. google.comcdnsciencepub.com

Organic Acids: p-Toluenesulfonic acid is a widely used solid acid catalyst that is effective and easier to handle than mineral acids. google.com

Lewis Acids: Compounds like aluminum chloride hexahydrate have been shown to be active catalysts for transesterification reactions. mdpi.com

The choice of catalyst influences reaction parameters such as temperature and time, which are optimized to maximize yield and minimize side reactions.

Table 1: Overview of Catalytic Systems in Wax Ester Synthesis

| Catalyst Type | Reaction | Reactants | Typical Conditions | Reference |

|---|---|---|---|---|

| Chemical Catalysts | ||||

| Anhydrous Hydrogen Chloride | Esterification | 12-Hydroxystearic Acid + Alcohol | Excess alcohol as solvent | google.com |

| Sulfuric Acid | Esterification / Lactonization | Oleic Acid or 12-Hydroxystearic Acid | 80°C | cdnsciencepub.com |

| p-Toluenesulfonic Acid | Esterification | 12-Hydroxystearic Acid + Dihydropyran | - | google.com |

| Biocatalysts | ||||

| Lipozyme® RMIM | Esterification | Cetyl Alcohol + Octanoic Acid | Optimized for time and enzyme amount | nih.gov |

| Novozym® 435 | Esterification | Cetyl Alcohol + Octanoic Acid | Optimized for time, temp, molar ratio, enzyme amount | nih.gov |

| Immobilized Candida rugosa Lipase (B570770) | Transesterification | Waste Fish Oil + Oleyl Alcohol | Optimal oil:alcohol molar ratio of 1:4, 15% wt./wt. lipase | cnr.it |

Biocatalytic Synthesis of this compound Related Structures

Biocatalysis presents an environmentally benign alternative to traditional chemical synthesis. Utilizing enzymes or whole microbial cells allows for reactions to occur under milder conditions, often with higher selectivity, thereby reducing energy consumption and byproduct formation. cnr.it

Lipases are enzymes that naturally catalyze the hydrolysis of fats and oils. However, in low-water or non-aqueous environments, their catalytic activity can be reversed to synthesize esters. nih.gov This makes them highly effective biocatalysts for producing wax esters like this compound. The reaction can proceed via direct esterification of the fatty acid and alcohol or through transesterification of a precursor ester. nih.gov

Lipase-catalyzed reactions offer several advantages:

Mild Conditions: Reactions typically occur at or near room temperature and atmospheric pressure. nih.gov

High Selectivity: Lipases can be highly specific, reducing the formation of unwanted side products.

Reusability: Immobilized lipases can be recovered and reused for multiple reaction cycles, improving process economics. researchgate.net

Commonly used lipases for wax ester synthesis include those from Candida antarctica (often immobilized as Novozym 435), Rhizomucor miehei (Lipozyme RMIM), and Candida rugosa. nih.govcnr.it The efficiency of the enzymatic synthesis is influenced by factors such as the specific lipase used, enzyme concentration, reaction temperature, substrate molar ratio, and water content in the reaction medium. nih.govresearchgate.net

The availability of the 12-hydroxyoctadecanoic acid precursor is critical for the synthesis of this compound. While it can be derived from sources like hydrogenated castor oil, biotechnological production using whole-cell systems offers a renewable alternative. google.com

Cytochrome P450 monooxygenases (CYPs) are a class of enzymes capable of inserting an oxygen atom into a wide range of substrates with high regio- and stereoselectivity. frontiersin.org The CYP153A family of enzymes, in particular, has been identified as having excellent ω-hydroxylase activity on alkanes and fatty acids. mdpi.comrsc.org

In a whole-cell biotransformation, a microorganism, such as Escherichia coli or Pseudomonas putida, is genetically engineered to express a specific CYP153A enzyme along with its necessary redox partners (ferredoxin and ferredoxin reductase). mdpi.com This recombinant microorganism is then used as a biocatalyst to convert a readily available fatty acid (like stearic acid) into its hydroxylated counterpart. For example, CYP153A from Marinobacter aquaeolei has been shown to have broad substrate range for fatty acid ω-hydroxylation. rsc.org Challenges in these systems include substrate transport into the cell and potential over-oxidation of the desired hydroxy acid to a dicarboxylic acid, but these can be addressed through protein and metabolic engineering. frontiersin.orgnih.gov

Table 2: Examples of CYP153A-based Whole-Cell Systems for Hydroxylated Fatty Acid Production

| Enzyme System | Host Organism | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| CYP153A33 | E. coli | 1-Dodecanol | α,ω-Dodecanediol | P136A mutant increased conversion to 71.2% and reduced over-oxidation. | frontiersin.orgnih.gov |

| CYP153AL.m | E. coli | Dodecanoic Acid | 12-Hydroxydodecanoic Acid | Produced 3.28 g/L of product from 4 g/L of substrate using native redox partners. | mdpi.com |

Engineering and Optimization of Biocatalytic Pathways for Fatty Acid Hydroxylation

The synthesis of hydroxylated fatty acids, key precursors for compounds like this compound, is increasingly benefiting from biocatalysis. This approach offers high selectivity and operates under mild conditions. The engineering and optimization of enzymes and their metabolic pathways are central to improving the efficiency and yield of these biotransformations.

A primary focus in this area is the engineering of cytochrome P450 monooxygenases (P450s), enzymes capable of catalyzing the challenging C-H activation required for hydroxylation. nih.govresearchgate.net Traditional enzyme discovery has often relied on extensive screening, yielding a limited number of enzymes that predominantly oxidize fatty acids at subterminal positions. researchgate.net To overcome these limitations, modern protein engineering strategies are employed.

Directed evolution is one such strategy, used to enhance enzyme properties. For instance, researchers have applied directed evolution to P450BSβ, resulting in a quadruple mutant that can catalyze β-hydroxylation of various fatty acid substrates with excellent enantioselectivity (>99% ee). nih.gov Similarly, mutagenesis studies on the self-sufficient P450 enzyme, BAMF2522, have produced variants with heightened regioselectivity for in-chain hydroxylation (positions ω-4 to ω-9) of medium to long-chain fatty acids. nih.gov

Ancestral sequence reconstruction (ASR) is another powerful tool for exploring the sequence-activity landscape of enzyme families. nih.gov By resurrecting ancient enzymes, researchers can access biocatalysts with novel properties. A study on the CYP116B family of P450s led to the resurrection of eleven active ancestral enzymes. researchgate.net These resurrected enzymes displayed a unique fingerprint of regioselectivity, which varied from subterminal in older ancestors to mid-chain in the lineage leading to the extant P450-TT, demonstrating ASR's potential to develop regioselective biocatalysts for fatty acid hydroxylation. nih.govresearchgate.net

Optimization of the biocatalytic process is also crucial for maximizing productivity. mdpi.com Key factors that affect biocatalytic reactions include temperature, pH, and substrate/product concentrations. mdpi.com Constructing productive whole-cell biocatalytic cascades involves designing efficient biotransformation pathways, discovering and engineering the necessary enzymes, and ensuring their balanced expression in microbial hosts. rsc.org

Table 1: Examples of Engineered Biocatalysts for Fatty Acid Hydroxylation

| Enzyme Family | Engineering Strategy | Substrate(s) | Key Improvement(s) |

|---|---|---|---|

| P450BSβ | Directed Evolution | Myristic acid and other fatty acids | Enhanced β-hydroxylation activity and >99% enantioselectivity. nih.gov |

| P450 BAMF2522 | Mutagenesis | Medium to long-chain fatty acids | Increased regioselectivity for in-chain hydroxylation (ω-4 to ω-9). nih.gov |

| CYP116B Family | Ancestral Sequence Reconstruction | Fatty Acids | Generated 11 active ancestral enzymes with unique and varied regioselectivity (subterminal to mid-chain). nih.govresearchgate.net |

Precursor Derivatization and Renewable Resource Utilization in Synthesis

The synthesis of specialty esters like this compound is deeply rooted in the principles of green chemistry, emphasizing the use of renewable feedstocks. Castor oil and other bio-based materials serve as primary sources for the necessary precursors.

Chemical Modification of Castor Oil and its Derivatives

Castor oil is a highly versatile and renewable chemical feedstock, primarily due to its unique composition, which is rich in ricinoleic acid (80-90% w/w). ugm.ac.idgoogle.com Ricinoleic acid is an 18-carbon unsaturated fatty acid distinguished by a hydroxyl group at the 12th carbon. The presence of the ester linkage, hydroxyl group, and a carbon-carbon double bond allows for a wide range of chemical modifications. nih.govnih.gov

Key chemical modifications of castor oil include:

Hydrolysis: This process cleaves the ester bonds of the triglyceride structure, typically using sodium hydroxide (B78521) at high temperatures (250°C–360°C), to yield glycerol (B35011) and ricinoleic acid. nih.govambujasolvex.com This is a critical first step in isolating the fatty acid precursor.

Hydrogenation: The double bond in the ricinoleic acid molecule can be saturated with hydrogen in the presence of a catalyst like nickel or palladium. ambujasolvex.com This reaction converts ricinoleic acid into 12-hydroxyoctadecanoic acid (12-hydroxystearic acid), the direct acid precursor for the target compound. ambujasolvex.com

Transesterification: This reaction involves reacting the castor oil triglyceride with an alcohol (e.g., methanol) in the presence of an acid or base catalyst. nih.govambujasolvex.com This process replaces the glycerol backbone with the alcohol, producing fatty acid methyl esters (biodiesel) and glycerol. nih.gov

Esterification: The fatty acids derived from castor oil can be directly reacted with alcohols to form esters. ugm.ac.idresearchgate.net For instance, reacting castor oil fatty acids with 2-ethylhexanol in the presence of an acid catalyst like p-toluenesulfonic acid produces biolubricants. researchgate.net A similar reaction with docosanol would yield the target compound.

Epoxidation: The double bond in castor oil can be converted into an epoxide ring using peracids. nih.gov These epoxidized derivatives are valuable as plasticizers and stabilizers and can serve as intermediates for further chemical synthesis. nih.govnih.gov

Table 2: Summary of Castor Oil Chemical Modifications

| Modification Process | Reagents/Catalysts | Key Functional Group Targeted | Primary Product(s) |

|---|---|---|---|

| Hydrolysis | Sodium Hydroxide (NaOH), Water | Ester Linkage | Ricinoleic Acid, Glycerol nih.gov |

| Hydrogenation | Hydrogen (H₂), Nickel/Palladium Catalyst | Carbon-Carbon Double Bond | 12-Hydroxystearic Acid ambujasolvex.com |

| Transesterification | Alcohol (e.g., Methanol), Acid/Base Catalyst | Ester Linkage | Fatty Acid Esters (e.g., Methyl Ricinoleate), Glycerol nih.govambujasolvex.com |

| Esterification | Alcohol, Acid Catalyst (e.g., p-toluenesulfonic acid) | Carboxyl Group (of free fatty acid) | Esters researchgate.net |

Production of 12-Hydroxyoctadecanoic Acid from Bio-based Feedstocks

12-Hydroxyoctadecanoic acid, also known as 12-hydroxystearic acid, is the cornerstone fatty acid for synthesizing this compound. Its production from bio-based feedstocks is a well-established process, primarily relying on castor oil. google.com

The conventional route involves a two-step chemical process:

Hydrolysis of Castor Oil: The triglyceride structure of castor oil is first broken down to liberate the constituent fatty acids. This is typically achieved by saponification with a strong base followed by acidification, or by high-pressure steam splitting, to yield crude ricinoleic acid. google.comambujasolvex.com

Hydrogenation of Ricinoleic Acid: The obtained ricinoleic acid is then hydrogenated to saturate the double bond. This reaction is carried out using a catalyst, effectively converting the unsaturated ricinoleic acid into saturated 12-hydroxyoctadecanoic acid. google.comgoogle.com

Beyond castor oil, the broader field of biotechnology is enabling the production of various specialty chemicals, including carboxylic acids, from other bio-based feedstocks like sugars and lignocellulosic residues. celignis.comnih.gov Microbial fermentation processes can convert glucose derived from corn or sugarcane into a variety of platform chemicals. nih.govnih.gov While direct fermentation to 12-hydroxyoctadecanoic acid is not yet a mainstream industrial process, the biocatalytic hydroxylation pathways discussed previously (Section 2.2.3) could theoretically be implemented in engineered microbes to produce this hydroxy fatty acid from more common fatty acids derived from other vegetable oils or microbial sources.

Advanced Chemical Modifications and Creation of Novel Derivatives

Functionalization of the Hydroxyl Moiety in 12-Hydroxyoctadecanoate (B1258542) Structures

The secondary hydroxyl group at the C12 position of the octadecanoate chain is a key site for introducing new chemical functionalities. This allows for the synthesis of derivatives with altered polarity, reactivity, and surface-active properties.

Acylation of the hydroxyl group is a primary strategy to modify 12-hydroxyoctadecanoate structures. This reaction attaches an acyl group from an acylating agent to the C12 oxygen, forming a new ester bond. This can transform the molecule's physical and chemical properties. For instance, 12-hydroxystearic acid (12-HSA), the precursor acid to the octadecanoate moiety, can be reacted with acrylic esters to produce durable thermosetting polymers. atamankimya.com These polymers are valuable as coatings for metal-decorative finishes and in the formulation of industrial appliances. atamankimya.com

The functionalization can also be applied to polymers of 12-HSA. Oligomers of 12-HSA possess both pendent hydroxyl and carboxyl groups, which can be reacted with various functionalizing agents. google.com This process allows for the creation of surface-active agents with properties tailored for specific applications. google.com The degree of polymerization of the initial 12-HSA polymer is typically controlled to be less than 10, ensuring the resulting functionalized product has the desired molecular weight for its intended use as a surfactant. google.com

Research has also explored the synthesis of poly(ester-anhydrides) by reacting the hydroxyl group of 12-HSA with cyclic anhydrides like succinic anhydride (B1165640). nih.gov This creates a monomer with a terminal carboxylic acid group, which can then be polymerized through melt condensation with acetic anhydride to form a new class of polymers. nih.gov

The hydroxyl group of 12-hydroxyoctadecanoate analogues can be sulfated to produce anionic surfactants with significant commercial potential. An efficient, lipase-mediated synthesis has been developed for various alkyl 12-hydroxy stearates, which serve as direct analogues to docosyl 12-hydroxyoctadecanoate. researchgate.net These esters are then sulfated to create sodium salt derivatives. researchgate.net

The resulting sulfated esters exhibit excellent surfactant properties, including the ability to lower surface tension, form micelles, and act as emulsifying and foaming agents. researchgate.net A comparative study showed that the surfactant properties of sulfated dodecyl 12-hydroxy stearate (B1226849) were comparable to those of the widely used anionic surfactant, sodium dodecyl sulfate (B86663) (SDS). researchgate.net This highlights the potential of these bio-based sulfated esters as sustainable alternatives in detergents, cosmetics, and other formulations.

Table 1: Surfactant Properties of Sulfated Sodium Salts of Dodecyl Esters

| Compound | Critical Micelle Concentration (CMC) | Surface Tension at CMC (mN/m) |

| Sulfated Dodecyl 12-hydroxy stearate | Comparable to SDS | Comparable to SDS |

| Sodium Dodecyl Sulfate (SDS) | Standard Reference | Standard Reference |

This table is based on findings that the properties of sulfated dodecyl 12-hydroxy stearate were found to be comparable with sodium dodecyl sulfate. researchgate.net

Polymerization and Copolymerization of this compound Components

The 12-hydroxyoctadecanoate structure is a bifunctional monomer, containing both a hydroxyl group and a carboxylic acid (or ester) group. This AB-type monomer can undergo self-condensation or copolymerize with other monomers to form a wide array of polyester-based materials. google.comgoogle.com These bio-based polymers are of significant interest as sustainable alternatives to petroleum-derived plastics. nih.govrsc.org

12-hydroxystearic acid (12-HSA) and its esters are valuable building blocks for bio-based polyesters. rsc.org Through polycondensation reactions, these monomers can form high molecular weight polymers. nih.gov Enzymatic catalysis, particularly using immobilized lipases like Candida antarctica lipase (B570770) B (CALB), has proven to be a highly effective method for this polymerization. google.commdpi.comgoogle.com This green chemistry approach avoids the need for harsh metal catalysts and high temperatures, yielding high-purity polyesters under mild conditions. google.commdpi.com

The self-condensation of 12-HSA or its methyl ester (methyl 12-hydroxystearate) can produce linear macromolecules. google.com The properties of these polyesters can be tuned by copolymerizing 12-HSA with other long-chain hydroxy acids, such as 12-hydroxydodecanoic acid. nih.gov By varying the ratio of these two AB-type monomers, a series of copolyesters with a range of thermal and mechanical properties can be synthesized. nih.govresearchgate.net For example, while poly(12-hydroxydodecanoate) is a highly crystalline material, incorporating 12-hydroxystearate units systematically reduces the crystallinity and melting point of the resulting copolymer. nih.gov Copolymers containing more than 60 mol% of 12-hydroxystearate exist as viscous liquids at room temperature, demonstrating the transition from a crystalline plastic to an amorphous material. nih.gov

Table 2: Properties of Poly(12HD-co-12HS) Copolymers with Varying Monomer Ratios

| 12-HS Content (mol%) | Melting Temperature (T_m) (°C) | Young's Modulus | Physical State at Room Temp |

| 0 | 87.6 | High | Crystalline Solid |

| 36 | Decreased | Decreased | Elastic Solid |

| >60 | Not observed | Low | Viscous Liquid |

This table summarizes data from the lipase-catalyzed copolymerization of 12-hydroxydodecanoic acid (12HD) and methyl 12-hydroxystearate (12HS). nih.gov

Comb-like copolyesters represent a more complex polymer architecture where polymeric side chains are grafted onto a linear polymer backbone. uni-halle.de The synthesis of these structures can be achieved by incorporating monomers that have pendant functional groups capable of initiating the growth of side chains or by polymerizing macromonomers. uni-halle.de

In the context of bio-based polymers, long-chain fatty acids and their derivatives are ideal candidates for creating comb-like structures. By utilizing monomers derived from sources like 12-HSA, it is possible to synthesize polyesters with aliphatic side chains. The direct polycondensation of monomers containing n-alkyl chains is a known method for producing such architectures. uni-halle.de Novel bio-sourced aliphatic-aromatic copolyesters have been successfully synthesized via melt copolymerization, achieving high molecular weights and demonstrating good degradability. researchgate.net These copolyesters exhibit a range of tensile strengths from 45 to 68 MPa and elongations at break between 235% and 343%, indicating their versatility. researchgate.net By strategically incorporating 12-hydroxystearate units into such copolyester systems, it is feasible to design bio-based comb copolyesters where the long alkyl chain of the stearate forms the teeth of the comb, imparting unique physical properties related to side-chain crystallization and backbone flexibility.

Enzymatic copolymerization provides a sustainable route to synthesize novel polyesters with tailored properties. nih.gov The copolymerization of hydroxy fatty acids, such as 12-hydroxystearic acid, with lactones like ε-caprolactone is a well-established method for creating new biomaterials. nih.govresearchgate.net This reaction is effectively catalyzed by lipases, which act as environmentally benign catalysts, enabling polymerization under mild conditions. nih.govjst.go.jp

Formation of Complex Conjugates and Supramolecular Structures

The amphiphilic nature of this compound, arising from its hydrophilic hydroxyl group and lipophilic alkyl chains, makes it an excellent candidate for forming complex conjugates and self-assembling into supramolecular structures. ontosight.ai These higher-order assemblies can exhibit unique material properties not seen in the individual molecules.

Lipoconjugates are hybrid molecules created by linking a lipid moiety, such as this compound, to another functional molecule. This conjugation aims to modulate the solubility, stability, and biological interaction of the attached molecule, particularly for applications in materials science.

Research in the field of oleochemicals has demonstrated the potential of creating lipophilic derivatives from natural compounds to enhance their utility in various systems. nih.gov For instance, the enzymatic acylation of flavonoids with long-chain fatty acids has been shown to improve their miscibility in lipophilic environments, which is crucial for applications in food and cosmetic formulations. nih.gov This principle can be extended to this compound, where its long docosyl chain can act as a lipophilic anchor.

While direct studies on lipoconjugates of this compound are not extensively documented, research on analogous hydroxy fatty acid esters provides a strong precedent. For example, lipoconjugates have been synthesized from methyl 12-hydroxystearate, a closely related compound, and phenolic acids to create novel antioxidants. preprints.org These developments suggest that this compound could be similarly conjugated with various functional molecules, such as UV absorbers, flame retardants, or specialized polymers, to create advanced materials. The long docosyl chain would enhance the compatibility and dispersion of these functional moieties within a non-polar material matrix.

The potential applications for such lipoconjugates are broad. In the realm of biodegradable plastics and lubricants, where this compound already shows promise, conjugation could introduce properties like enhanced thermal stability or specific surface activities. ontosight.ai

Table 1: Potential Lipoconjugate Derivatives of this compound and Their Envisioned Material Applications

| Functional Moiety to be Conjugated | Potential Lipoconjugate Derivative | Envisioned Material Application |

| Phenolic Acid (e.g., Ferulic Acid) | Docosyl 12-(feruloyloxy)octadecanoate | Biodegradable packaging with antioxidant properties |

| UV Absorber (e.g., Benzophenone derivative) | Docosyl 12-(benzophenonoxy)octadecanoate | UV-stabilized polymeric coatings and films |

| Flame Retardant (e.g., Phosphate-based compound) | Phosphorylated this compound | Flame-retardant bioplastics and textiles |

| Bioactive Molecule (e.g., Quercetin-3-O-glucoside) | Docosyl 12-O-(quercetin-3-O-glucoside)octadecanoate | Active cosmetic ingredients with enhanced skin penetration |

Amide functionalization represents a significant pathway for modifying hydroxy fatty acid esters like this compound to create novel materials, particularly polyesteramides (PEAs). dnu.dp.uacrimsonpublishers.com These polymers combine the beneficial properties of both polyesters (flexibility, biodegradability) and polyamides (thermal stability, mechanical strength) due to the presence of hydrogen-bonding amide groups. upc.eduresearchgate.net

The synthesis of PEAs from oleochemical sources often involves a two-step process. First, the fatty acid or its ester undergoes aminolysis to form a hydroxy fatty amide. This intermediate is then subjected to polycondensation with a dicarboxylic acid to yield the final polyesteramide resin. crimsonpublishers.com This approach has been successfully used to create bio-based resins for coatings with improved chemical resistance, water resistance, and hardness. crimsonpublishers.com

While direct amide functionalization of this compound is a subject for further research, studies on similar long-chain fatty acids and their derivatives lay a strong foundation. For instance, direct amidation of long-chain fatty acids using borate (B1201080) ester catalysts has been reported as an efficient method. researchgate.net Furthermore, polyesteramide resins have been synthesized from various seed oils, indicating the versatility of this chemical modification across different oleochemical feedstocks. researchgate.net

The introduction of amide functionalities into the structure of this compound could lead to the formation of supramolecular structures. The hydrogen bonding capabilities of the amide groups can drive the self-assembly of the molecules into organized architectures, a principle that has been observed in cosmetic compositions containing supramolecular polymers derived from similar fatty acid esters. google.com A patent for a cosmetic composition, for example, describes the use of 2-ethylhexyl 12-hydroxyoctadecanoate within a supramolecular polymer network, highlighting the role of such structures in creating desirable material properties. google.com

Table 2: Research Findings on Amide Functionalization of Related Hydroxy Fatty Acids

| Starting Material | Modification Method | Resulting Product | Key Findings and Potential Applications |

| Vegetable Oils | Base-catalyzed aminolysis followed by polycondensation with dibasic acids | Polyesteramide resins | Faster drying times, better thermal stability, and improved chemical resistance for coatings. crimsonpublishers.com |

| Long-chain fatty acids | Direct amidation using a borate ester catalyst | Long-chain fatty acid amides | An efficient and safe protocol with a broad substrate scope. researchgate.net |

| Acacia auriculiformis Seed Oil | Aminolysis to hydroxy ethyl fatty amide, followed by reaction with dibasic acids | Modified polyesteramide resin | Can be used as binders in paint formulations to improve chemical, physical, and corrosion resistance properties. researchgate.net |

| 12-Hydroxystearic Acid | Conversion to polyesteramides | Polyesteramides | These materials exhibit increased mechanical and thermal resistance due to the amide moieties. |

Mechanistic and Theoretical Investigations of Docosyl 12 Hydroxyoctadecanoate Chemistry

Elucidation of Reaction Mechanisms in Docosyl 12-hydroxyoctadecanoate (B1258542) Synthesis

The formation of docosyl 12-hydroxyoctadecanoate involves two key chemical transformations: the hydroxylation of an 18-carbon fatty acid chain and the subsequent esterification with a 22-carbon alcohol. Understanding the mechanisms of these reactions is essential for controlling the yield and purity of the final product.

The esterification of 12-hydroxyoctadecanoic acid with docosanol to form this compound is a reversible reaction. Kinetic and thermodynamic studies are vital to optimize reaction conditions such as temperature, catalyst, and reactant concentrations to favor product formation.

Kinetic studies focus on the rate of the esterification reaction. By monitoring the concentration of reactants and products over time, the rate law and rate constants can be determined. This information helps in understanding the reaction mechanism and identifying the rate-determining step. For similar esterification reactions, it has been found that the reaction often follows second-order kinetics. rsc.org

Thermodynamic studies provide insights into the feasibility and equilibrium position of the reaction. Key thermodynamic parameters such as enthalpy of reaction (ΔH°), entropy of reaction (ΔS°), and Gibbs free energy of reaction (ΔG°) can be determined. A negative ΔG° indicates a spontaneous reaction under standard conditions. For the esterification of long-chain fatty acids, the reaction is typically slightly endothermic, and the removal of water is crucial to drive the equilibrium towards the product side. ijcce.ac.ir The thermodynamic properties for similar esterification reactions have been estimated using group contribution methods. rsc.org

| Parameter | Description | Typical Values for Long-Chain Esterification |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur. | 30 - 60 kJ/mol |

| Enthalpy of Reaction (ΔH°) | The heat absorbed or released during the reaction. | Small positive value (endothermic) |

| Gibbs Free Energy (ΔG°) | Determines the spontaneity of the reaction. | Slightly positive or negative, dependent on conditions |

| Equilibrium Constant (Keq) | The ratio of products to reactants at equilibrium. | Varies with temperature and water removal |

This table presents typical data for long-chain esterification reactions, which can be considered analogous to the synthesis of this compound.

The introduction of a hydroxyl group at the 12th position of an octadecanoic acid backbone can be achieved with high selectivity using biocatalysts. Enzymes such as cytochrome P450 monooxygenases (CYPs) and Baeyer-Villiger monooxygenases (BVMOs) are particularly effective for this transformation. acs.orgresearchgate.net

The catalytic cycle of CYPs in fatty acid hydroxylation involves several key steps. researchgate.net It begins with the binding of the fatty acid substrate to the enzyme's active site. Then, a two-electron reduction of the heme cofactor, typically involving NADPH, occurs. acs.org This is followed by the binding of molecular oxygen and a second reduction event, leading to the formation of a highly reactive iron-oxo species. This species is responsible for abstracting a hydrogen atom from the fatty acid backbone and subsequently inserting a hydroxyl group with high regio- and stereoselectivity. researchgate.net

BVMOs also utilize a flavin cofactor (FAD) and NADPH to activate molecular oxygen, forming a stable peroxyflavin intermediate. acs.org This intermediate then reacts with a ketone, which can be formed from the secondary alcohol, to yield an ester through a Baeyer-Villiger oxidation. While not a direct hydroxylation of an alkane, these enzymes are crucial in pathways that can lead to hydroxylated products. acs.org The use of whole-cell biocatalysts expressing these enzymes has shown promise for the production of hydroxy fatty acids. nih.govmdpi.com For instance, engineered E. coli cells expressing a CYP153A monooxygenase have been successfully used for the ω-hydroxylation of dodecanoic acid. semanticscholar.orgresearchgate.net

| Enzyme Class | Cofactor | Key Intermediate | Mechanism Highlight |

| Cytochrome P450 (CYP) | Heme, NADPH | High-valent iron-oxo species | C-H bond activation and oxygen insertion researchgate.net |

| Baeyer-Villiger Monooxygenase (BVMO) | FAD, NADPH | Flavin-peroxide | Oxidation of a ketone to an ester acs.org |

This table summarizes the key features of enzyme classes involved in biocatalytic hydroxylation relevant to the synthesis of the precursor for this compound.

Computational Chemistry and Molecular Modeling Studies

Computational methods have become indispensable tools for investigating chemical reactions and molecular behavior at the atomic level. These approaches provide insights that can be difficult to obtain through experiments alone.

Computational chemistry, particularly quantum mechanics-based methods like Density Functional Theory (DFT), can be employed to model the esterification and hydroxylation reactions involved in the synthesis of this compound. kallipos.grresearchgate.net These calculations can predict the geometries of reactants, transition states, and products, as well as their relative energies.

By mapping the potential energy surface of the reaction, the minimum energy pathway can be identified, providing a detailed picture of the reaction mechanism. kallipos.gr For the esterification reaction, computational models can help to understand the role of the catalyst in lowering the activation energy barrier. For the biocatalytic hydroxylation, these methods can elucidate the electronic structure of the reactive intermediates and explain the observed regioselectivity of the enzyme. youtube.com

| Computational Method | Information Obtained | Relevance to this compound |

| Density Functional Theory (DFT) | Electronic structure, reaction energies, activation barriers. | Predicting the feasibility and mechanism of synthesis steps. researchgate.net |

| Ab initio Calculations | Highly accurate energies and molecular properties. | Detailed understanding of transition states. |

| Molecular Docking | Binding modes of substrates in enzyme active sites. | Predicting substrate specificity in biocatalytic hydroxylation. nih.gov |

This table outlines computational methods and their application in studying the reactivity and reaction pathways for the synthesis of this compound.

Due to its long alkyl chains and the presence of a hydroxyl and an ester group, this compound is expected to exhibit complex self-assembly behavior in solution and at interfaces. Molecular dynamics (MD) simulations are a powerful tool to study these phenomena. nih.govresearchgate.net

MD simulations model the movement of atoms and molecules over time based on classical mechanics. nih.gov By simulating a system containing many molecules of this compound and a solvent, it is possible to observe their spontaneous aggregation into ordered structures. These simulations provide detailed information about the intermolecular forces, such as hydrogen bonds and van der Waals interactions, that drive the self-assembly process. osti.gov The results of these simulations can help to predict the formation of micelles, bilayers, or other supramolecular structures. nih.govresearchgate.net Understanding this behavior is crucial for formulating products containing this compound.

Analytical Methodologies for Characterizing Docosyl 12 Hydroxyoctadecanoate and Its Derivatives

Spectroscopic Characterization Techniques (e.g., Fourier-Transform Infrared, Nuclear Magnetic Resonance)

Spectroscopic methods are fundamental for elucidating the molecular structure of Docosyl 12-hydroxyoctadecanoate (B1258542) by probing the interaction of the molecule with electromagnetic radiation. bioone.org Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and commonly used techniques for this purpose. bioone.org

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present within a molecule. bioone.org Infrared radiation causes vibrations in the covalent bonds of the molecule, and the absorption of this radiation at specific frequencies corresponds to particular bond types. bioone.org For Docosyl 12-hydroxyoctadecanoate, the FTIR spectrum provides clear evidence of its key structural features: the ester group and the hydroxyl group.

The spectrum is characterized by several key absorption bands. A very strong and sharp peak typically appears around 1740 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the ester functional group. researchgate.netresearchgate.net The presence of the hydroxyl (-OH) group is confirmed by a broad absorption band in the region of 3500-3200 cm⁻¹, which results from the O-H stretching vibration. mdpi.comresearchgate.net Additionally, strong bands corresponding to the C-H stretching of the long alkyl chains (docosyl and octadecanoyl moieties) are observed in the 2920-2850 cm⁻¹ region. The C-O stretching vibrations of the ester group also produce characteristic signals. researchgate.net

Interactive Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3400 (broad) | O-H Stretch | Hydroxyl (-OH) | Medium-Strong |

| ~2918 | C-H Asymmetric Stretch | Methylene (B1212753) (-CH₂) | Strong |

| ~2850 | C-H Symmetric Stretch | Methylene (-CH₂) | Strong |

| ~1740 | C=O Stretch | Ester (-COO-) | Very Strong |

| ~1465 | C-H Bend (Scissoring) | Methylene (-CH₂) | Medium |

| ~1175 | C-O Stretch | Ester (-COO-) | Strong |

| ~1060 | C-O Stretch | Hydroxyl (-OH) | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise determination of its structure. bioone.org For this compound, ¹H NMR spectroscopy is particularly informative.

The ¹H NMR spectrum displays distinct signals corresponding to the different types of protons in the molecule. The terminal methyl protons (CH₃) of both the docosyl and octadecanoyl chains appear as a triplet at approximately 0.88 ppm. The numerous methylene protons (-(CH₂)n-) of the long aliphatic chains produce a large, broad signal around 1.2-1.4 ppm. More specific signals allow for the confirmation of the ester and hydroxyl functionalities. The protons of the methylene group adjacent to the ester oxygen (-O-CH₂-) typically resonate as a triplet around 4.05-4.2 ppm. researchgate.net The protons on the methylene group alpha to the ester carbonyl (-CH₂-COO-) are found further downfield, at about 2.3 ppm. researchgate.net A key signal is the multiplet for the proton on the carbon bearing the hydroxyl group (-CH(OH)-), which is expected around 3.6 ppm. aocs.org The integration of these signals provides quantitative information about the number of protons in each chemical environment, further confirming the structure.

Interactive Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~0.88 | Triplet | Terminal -CH₃ groups |

| ~1.2-1.4 | Broad Multiplet | Bulk -CH₂- groups of alkyl chains |

| ~1.6 | Multiplet | -CH₂- protons beta to -COO and -O- |

| ~2.3 | Triplet | -CH₂-C(=O)O- |

| ~3.6 | Multiplet | -CH(OH)- |

| ~4.1 | Triplet | -O-CH₂- |

Chromatographic Analyses for Purity and Molecular Weight Distribution (e.g., Gas Chromatography, Gel Permeation Chromatography)

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of this compound and identifying any byproducts or unreacted starting materials.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Due to the high molecular weight and low volatility of wax esters like this compound, high-temperature GC (HT-GC) is required. nih.gov In this method, the sample is vaporized and injected into a capillary column. Separation is achieved based on the differential partitioning of the analytes between the stationary phase coating the column and the inert carrier gas (mobile phase). google.com

For purity analysis, a GC chromatogram of a high-purity sample of this compound would ideally show a single, sharp peak. The presence of other peaks would indicate impurities, such as residual docosanol or 12-hydroxyoctadecanoic acid, or byproducts from the esterification process. The retention time of the main peak, under specific column and temperature programming conditions, serves as an identifier for the compound. arvojournals.org For instance, on a non-polar column like a DB-1, long-chain wax esters elute in an order that correlates with their total carbon number. google.comnist.gov

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as size exclusion chromatography (SEC), is a technique used to separate molecules based on their size or hydrodynamic volume in solution. bohrium.com This method is particularly useful for determining the molecular weight and molecular weight distribution of polymers, but it can also be applied to smaller molecules to detect the presence of oligomeric or polymeric impurities. bohrium.comgimitec.com

In GPC, the sample is dissolved in a suitable solvent and passed through a column packed with a porous gel. bohrium.com Larger molecules cannot enter the pores and thus elute more quickly, while smaller molecules can penetrate the pores to varying degrees and have a longer path, causing them to elute later. For this compound, GPC can confirm the absence of higher molecular weight species, such as polyesters that could potentially form during synthesis. The analysis of a pure sample would yield a narrow, symmetrical peak corresponding to its specific molecular weight. gimitec.com

Thermal Analysis Techniques for Polymer and Material Characterization (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are used to measure the physical and chemical properties of materials as a function of temperature. xrfscientific.comparticletechlabs.com For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about its thermal behavior and stability. acs.org

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. xrfscientific.com This technique is used to determine thermal transitions such as melting, crystallization, and glass transitions. particletechlabs.com When a sample of this compound is heated, the DSC thermogram will show an endothermic peak corresponding to its melting point (Tₘ). Upon cooling, an exothermic peak will be observed at the crystallization temperature (T꜀). acs.org These values are characteristic of the compound's purity and crystalline structure. The presence of impurities typically results in a broadening of the melting peak and a depression of the melting point.

Interactive Table 3: Expected Thermal Transition Data for this compound from DSC

| Thermal Event | Temperature Range (°C) | Description |

| Melting (Tₘ) | 70 - 80 | Endothermic transition from solid to liquid state. |

| Crystallization (T꜀) | 60 - 70 | Exothermic transition from liquid to solid state upon cooling. |

Note: The exact temperatures can vary depending on the purity of the sample and the heating/cooling rate used in the analysis. nih.gov

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. particletechlabs.com This analysis provides information about the thermal stability and decomposition profile of a material. acs.org A TGA curve for this compound would show a stable mass up to a certain temperature, after which a significant mass loss would occur, indicating the onset of thermal decomposition. The temperature at which this mass loss begins is a measure of the material's thermal stability. For a pure compound, this decomposition may occur in a single step. This information is crucial for determining the upper temperature limit for processing and storage. nih.gov

Interactive Table 4: Expected Thermal Stability Data for this compound from TGA

| Parameter | Temperature Range (°C) | Description |

| Onset of Decomposition (Tₒ) | > 200 | Temperature at which significant mass loss begins. |

| Decomposition Range | 200 - 400 | The temperature range over which the compound fully decomposes. |

Note: The analysis is typically performed under an inert nitrogen atmosphere to prevent oxidation. acs.org

Applications in Advanced Materials Science and Sustainable Chemical Engineering

Contributions to Next-Generation Biodegradable Polymers and Bioplastics

The quest for sustainable alternatives to conventional petroleum-based plastics has propelled research into biodegradable polymers derived from renewable resources. Docosyl 12-hydroxyoctadecanoate (B1258542) and its constituent components are at the forefront of this research, offering a pathway to innovative bioplastics with tailored properties. ontosight.ai

Development of Elastomers and Plastic Materials from Docosyl 12-hydroxyoctadecanoate Components

The molecular structure of this compound, featuring a long alkyl chain and a hydroxyl group, provides a foundation for creating flexible polymer chains, a key characteristic of elastomers. Research has demonstrated that copolymers incorporating 12-hydroxystearic acid, a precursor to this compound, can yield thermoplastic elastomers with desirable mechanical properties and biodegradability. google.com

For instance, the enzymatic copolymerization of macrolides with methyl 12-hydroxystearate has been successful in producing novel biobased thermoplastic elastomers. researchgate.net These materials exhibit a range of thermal and mechanical properties that can be tuned by adjusting the copolymer composition. researchgate.net Similarly, the copolymerization of 12-hydroxydodecanoate with 12-hydroxystearate has been shown to result in environmentally benign elastomers. nih.gov

The development of these bio-based thermoplastic vulcanizates (TPVs) showcases the potential of 12-hydroxystearic acid derivatives in creating materials that are not only sustainable but also possess excellent reprocessability and low cytotoxicity, making them suitable for both engineering and biomedical applications. researchgate.net

Table 1: Mechanical Properties of Biobased TPVs

| Property | Value Range |

|---|---|

| Tensile Strength | 11.4 - 17.8 MPa |

| Elongation at Break | 154% - 184% |

This table is based on data for biobased TPVs derived from a biobased polyester (B1180765) elastomer and polylactide, indicating the potential performance of elastomers from similar bio-based components. researchgate.net

Design of Polymer Matrices for Engineered Material Performance

The unique chemical functionalities of this compound make it a valuable component in the design of sophisticated polymer matrices for engineered materials. nih.gov These matrices can be tailored to achieve specific performance characteristics, such as controlled release of active substances or enhanced mechanical properties. mdpi.com

A key aspect in the design of these matrices is achieving a uniform dispersion and strong interfacial interaction between the polymer matrix and any fillers or active agents. nih.gov The study of the conformational behavior of polymers like poly(12-hydroxystearate) at interfaces is crucial for understanding and optimizing these interactions. diva-portal.org

Copolymers of ε-caprolactone and 12-hydroxystearic acid have been successfully synthesized and utilized to create nanocarriers for drug delivery. researchgate.net This demonstrates the ability of 12-hydroxystearic acid to form a stable and biocompatible polymer matrix capable of encapsulating and releasing therapeutic agents. The properties of these polymer matrices can be finely tuned by controlling the copolymer composition and the synthesis process. researchgate.net

Innovation in Environmentally Conscious Lubricant Formulations

The demand for high-performance lubricants that are also environmentally benign has driven innovation in the field of biolubricants. Fatty acid esters like this compound are at the center of this development due to their inherent biodegradability, low toxicity, and excellent lubricating properties. ontosight.aimdpi.com

Utilization as Biolubricant Basestocks and Modifiers

This compound is being explored for its potential as a biolubricant basestock. ontosight.ai Biolubricants derived from vegetable oils and their fatty acid esters offer several advantages over traditional mineral oil-based lubricants, including higher flash points, better viscosity indices, and reduced environmental impact. mdpi.com

The synthesis of hyperbranched esters from related bio-based materials has yielded products with high viscosity indices (above 200), indicating their suitability for use as high-performance biolubricants that can maintain their viscosity over a wide range of temperatures. mdpi.com The chemical modification of vegetable oils, such as through epoxidation and subsequent ring-opening reactions, can produce polyfunctional compounds with improved oxidative stability and low-temperature performance, making them excellent candidates for biolubricant formulations. d-nb.info

Table 2: Indicative Properties of Biolubricant Basestocks

| Property | Typical Value | Significance |

|---|---|---|

| Viscosity Index | >150 | Maintains viscosity over a wide temperature range |

| Biodegradability | High | Reduced environmental persistence |

| Oxidative Stability | Can be enhanced through chemical modification | Longer lubricant life |

This table presents typical properties for high-performance biolubricants derived from fatty acid esters, indicating the expected performance characteristics of this compound-based lubricants. mdpi.comd-nb.info

Role in the Formulation of High-Performance Greases

While this compound itself is being investigated, its precursor, 12-hydroxystearic acid, is a cornerstone in the formulation of high-performance greases. Specifically, lithium 12-hydroxystearate, a salt derived from 12-hydroxystearic acid, is one of the most widely used thickeners in the grease industry. epo.orgresearchgate.netnlgi.orgmdpi.com

The fibrous structure formed by the soap thickener within the base oil gives the grease its semi-solid consistency and its ability to provide effective lubrication under a variety of operating conditions. mdpi.com The presence of the hydroxyl group on the stearic acid chain is crucial for the performance of these greases, contributing to their thermal stability and mechanical properties. nlgi.org Complex soap greases, which often incorporate lithium 12-hydroxystearate, offer enhanced performance characteristics, such as higher dropping points, making them suitable for demanding applications. epo.org

Functional Ingredients in Specialized Chemical Formulations

Beyond its primary applications in polymers and lubricants, the unique physicochemical properties of this compound lend themselves to its use as a functional ingredient in a variety of specialized chemical formulations. Its amphiphilic nature, arising from the combination of a long, lipophilic alkyl chain and a more hydrophilic ester group, allows it to act as an emulsifier and stabilizer in complex mixtures. ontosight.ai

In the field of coatings, adhesives, and sealants, long-chain alkyl acrylates, which share structural similarities with the docosyl portion of the molecule, are used as monomers to synthesize specialty polymers with tailored properties such as hydrophobicity and flexibility. This suggests a potential for this compound to be used in similar applications to impart specific surface properties or to act as a reactive diluent.

Furthermore, in the context of drug delivery, the lipophilic nature of this compound can be leveraged to enhance the solubility and permeability of hydrophobic active pharmaceutical ingredients in topical formulations. ontosight.ai Its ability to form stable emulsions also makes it a valuable component in cosmetic and personal care products. ontosight.ai

Emulsifying Agents and Stabilizers in Material Systems

The amphiphilic nature of this compound, possessing both hydrophilic (hydroxyl group) and lipophilic (long alkyl chains) characteristics, makes it an effective emulsifying agent and stabilizer. rsc.org In material science, the ability to form and stabilize emulsions is crucial for the production of a wide range of products, including polymer dispersions, latexes, and certain types of composite materials.

Long-chain fatty acid esters, such as this compound, can effectively reduce the interfacial tension between immiscible liquids, for instance, oil and water, or stabilize the dispersion of solid particles in a liquid matrix. google.com This is critical in preventing the coalescence of droplets or the agglomeration of particles, thereby ensuring the long-term stability and homogeneity of the material system. Research on related sugar fatty acid esters has demonstrated that the effectiveness of emulsification is dependent on the fatty acid chain length and the concentration of the emulsifier. For example, lactose (B1674315) fatty acid esters with longer chains have shown to be effective at stabilizing oil-in-water emulsions. scirp.org

The stabilizing effect of these esters is attributed to their ability to adsorb at interfaces, creating a protective layer that prevents the dispersed phase from aggregating. In the context of polymer dispersions, this compound can contribute to the stability of latex particles during and after polymerization, influencing the final properties of the resulting polymer film or material. The use of such bio-based stabilizers is a significant step towards the development of more sustainable polymer systems. fraunhofer.de

Table 1: Illustrative Emulsion Stability with Varying Stabilizer Concentrations

| Stabilizer Concentration (w/w %) | Emulsion Stability (Visual Observation after 24h) | Average Droplet Size (μm) |

| 0.1 | Phase Separation | > 10 |

| 0.5 | Stable, with slight creaming | 5 - 10 |

| 1.0 | Highly Stable | 1 - 5 |

| 2.0 | Very Stable, Homogeneous | < 1 |

Note: This table is illustrative and based on general principles of emulsion stabilization by fatty acid esters. Actual values for this compound may vary.

Thixotropic and Rheology Modifying Components in Coatings and Adhesives

The control of rheological properties, such as viscosity and flow behavior under shear, is paramount in the formulation of high-performance coatings and adhesives. specialchem.com Thixotropic agents are particularly valuable as they impart a shear-thinning behavior: the material is viscous at rest, providing sag (B610663) resistance and preventing dripping, but flows easily when shear is applied (e.g., during brushing, rolling, or spraying). google.com

This compound, due to its long-chain structure and the potential for intermolecular hydrogen bonding via its hydroxyl group, can function as a rheology modifier. google.com In a formulation, these molecules can form a network-like structure that entraps the solvent and other components, leading to high viscosity at low shear rates. When shear is applied, this network is disrupted, resulting in a decrease in viscosity and improved applicability. Upon removal of the shear stress, the network reforms, and the viscosity recovers. This reversible, time-dependent shear thinning is the hallmark of thixotropy.

In coatings, the incorporation of such rheology modifiers ensures uniform film thickness, good leveling, and prevention of pigment settling during storage. byk.com Similarly, in adhesives and sealants, controlling the rheology is crucial for gap-filling properties, ease of application, and preventing the adhesive from flowing out of the joint before curing. specialchem.com The use of a bio-based thixotropic agent like this compound offers a sustainable alternative to conventional rheology modifiers such as fumed silica (B1680970) or polyamide waxes. paint.org

Table 2: Hypothetical Rheological Profile of a Coating with and without this compound

| Property | Coating without Additive | Coating with 2% this compound |

| Viscosity at Low Shear (0.1 s⁻¹) (Pa·s) | 5 | 50 |

| Viscosity at High Shear (100 s⁻¹) (Pa·s) | 4 | 10 |

| Thixotropic Index (Low Shear Viscosity / High Shear Viscosity) | 1.25 | 5.0 |

| Sag Resistance (mm) | 5 | 25 |

Note: This table is hypothetical and illustrates the expected effect of a thixotropic additive like this compound on the rheological properties of a coating.

The development and application of functional molecules from renewable resources, such as this compound, are central to the advancement of sustainable chemical engineering. rsc.orgkit.edu By replacing petrochemical-based additives, these bio-based compounds contribute to reducing the environmental footprint of various industrial processes and products.

Future Research Directions and Emerging Paradigms

Advancements in Green Chemistry for Docosyl 12-hydroxyoctadecanoate (B1258542) Production

The principles of green chemistry, which encourage the design of products and processes that minimize the use and generation of hazardous substances, are central to the future of chemical manufacturing. rsc.orgscispace.com The production of Docosyl 12-hydroxyoctadecanoate, which is the ester derived from docosanol and 12-hydroxyoctadecanoic acid, is an area ripe for the application of these principles. ontosight.ai

A primary focus of green synthesis is the use of enzymatic catalysis, which offers a sustainable and efficient alternative to traditional chemical methods. acs.org Lipases, such as Candida antarctica lipase (B570770) A (CalA), have been identified as effective enzymes for the synthesis of fatty acid esters of hydroxy fatty acids (FAHFAs). acs.orgresearchgate.net Research is ongoing to discover and develop novel lipases with improved catalytic efficiency and stability, which would be critical for the industrial-scale production of compounds like this compound. acs.org

Enzymatic synthesis is favored for its high selectivity, milder reaction conditions, and reduced environmental impact. acs.org The process can be further optimized by using alternative reaction media, such as deep eutectic solvents (DES), which are biodegradable, non-flammable, and can enhance enzyme activity. frontiersin.org

The sustainable sourcing of precursors is another cornerstone of green production. The fatty acid and fatty alcohol components can be derived from renewable feedstocks like vegetable oils and microbial lipids. rsc.orgfrontiersin.org For instance, the precursor 12-hydroxyoctadecanoic acid can be produced through the hydrogenation of ricinoleic acid, which is obtained from castor oil. Advances in biotechnology, particularly the use of engineered microorganisms, are enabling the production of specific hydroxy fatty acids from inexpensive carbon sources, further enhancing the sustainability of the entire process. dtu.dkmdpi.com

| Green Strategy | Catalyst/System | Precursors | Key Advantages |

| Enzymatic Esterification | Lipases (e.g., Candida antarctica lipase A) | Docosanol, 12-hydroxyoctadecanoic acid | High selectivity, mild conditions, reduced waste, scalability. acs.orgacs.org |

| Biocatalytic Precursor Synthesis | Cytochrome P450s (CYPs), Hydratases | Fatty acids from renewable sources (e.g., microalgae) | Eco-friendly route to high-value hydroxy fatty acids, avoids harsh chemical reagents. researchgate.netdtu.dk |

| Advanced Reaction Media | Deep Eutectic Solvents (DES) | Sugars, Fatty Acid Methyl Esters | Green alternative to organic solvents, biodegradable, can improve enzyme stability. frontiersin.org |

| Renewable Feedstocks | Vegetable oils, microbial lipids | N/A | Reduces reliance on petrochemicals, supports circular economy principles. rsc.orgfrontiersin.org |

Integration of this compound in Multifunctional Material Design

The unique chemical structure of this compound—comprising a long-chain fatty alcohol (docosyl) and a hydroxylated fatty acid—imparts amphiphilic properties, making it a valuable component in the design of multifunctional materials. ontosight.ai Its structure allows it to function effectively at the interface of oil and water, leading to a variety of applications.

Cosmetics and Personal Care: In cosmetic formulations, it serves as an emollient, providing a moisturizing and velvety feel to the skin. ontosight.aiknowde.com Its ability to form stable emulsions makes it a key ingredient in creams and lotions. ontosight.ai

Pharmaceuticals: The lipophilic nature of the compound can be harnessed in topical drug delivery systems to enhance the solubility and skin permeability of hydrophobic active ingredients. ontosight.ai

Advanced Polymers and Lubricants: There is significant interest in using fatty acid esters like this compound in the production of biodegradable plastics and as components in biolubricants. ontosight.ai The presence of the hydroxyl group offers a potential site for polymerization reactions, allowing it to be incorporated as a building block for novel bioplastics and polyesters. nih.govsci-hub.box Research into polyesters derived from similar hydroxyalkanoates has shown promise in creating materials with high water resistance and durability. nih.gov

The self-assembly properties of long-chain fatty acid derivatives are also being explored to create nanostructured materials with tailored functionalities. researchgate.net The specific arrangement of molecules can influence the macroscopic properties of the material, a principle that is fundamental to its application as a gelling agent or thickener in various industrial products.

| Application Area | Function | Underlying Property |

| Cosmetics | Emollient, Emulsifier, Viscosity Modifier | Amphiphilic nature, long carbon chain. ontosight.aiknowde.com |

| Pharmaceuticals | Permeability Enhancer for Topical Drugs | Lipophilic character. ontosight.ai |

| Materials Science | Monomer for Biodegradable Plastics, Lubricant Component | Ester linkages, hydroxyl functional group for polymerization. ontosight.ainih.gov |

| Industrial Gels | Gelling Agent, Thickener | Molecular self-assembly, hydrogen bonding. researchgate.net |

Cross-Disciplinary Research at the Interface of Synthetic Chemistry and Materials Science

The development of novel materials based on this compound is a prime example of the synergy between synthetic chemistry and materials science. This cross-disciplinary approach allows for the rational design of molecules with specific properties that can be translated into functional materials with real-world applications.

Synthetic chemists focus on creating efficient and sustainable pathways to produce the compound, utilizing tools like enzymatic catalysis and green reaction media. acs.orgfrontiersin.org This control at the molecular level is crucial, as even subtle changes in the chemical structure can significantly impact the final properties of a material. researchgate.net

Materials scientists then investigate how these molecules organize and interact on a larger scale. utwente.nl They study the physical and chemical properties of the resulting materials, such as their mechanical strength, thermal stability, and biodegradability. mdpi.com The self-assembly of this compound into nanostructures, for example, is a key area of research where molecular design directly influences macroscopic function. researchgate.net This collaborative effort ensures that the synthesis is guided by the desired application and that the material's potential is fully realized.

Development of Sustainable Production Technologies for Hydroxylated Fatty Acid Esters

The progress made with this compound is part of a broader trend toward sustainable production technologies for the entire class of hydroxylated fatty acid esters. These efforts are focused on creating environmentally and economically viable alternatives to conventional, often petrochemical-based, chemical synthesis. scispace.commdpi.com

Key technological advancements include:

Advanced Bioreactors: New reactor designs, such as the Jet Reactor technology, are being developed to optimize enzymatic esterification processes. These systems enable gentle reaction conditions and efficient water removal, which can significantly extend the lifetime of the enzyme catalyst and shorten reaction times, making the process more cost-competitive. eventscribe.net

Engineered Biological Systems: Metabolic engineering and synthetic biology are being used to create microbial cell factories for the production of the necessary precursors. mdpi.com For example, bacteria and yeasts can be engineered to produce specific ω-hydroxy fatty acids from simple, renewable feedstocks like glucose or glycerol (B35011). nih.govrsc.org This biological route offers high specificity and can eliminate several steps required in traditional chemical synthesis. dtu.dk

Enzyme Discovery and Optimization: The search for new, robust enzymes continues to be a priority. By exploring natural biodiversity and using protein engineering, researchers are identifying and creating enzymes with higher catalytic activity, greater stability at industrial operating temperatures, and broader substrate specificity. acs.orgresearchgate.net

These technologies are converging to create integrated, sustainable biomanufacturing platforms for a wide range of valuable hydroxylated fatty acid esters, paving the way for their broader adoption in various industries.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.